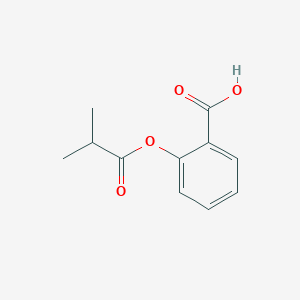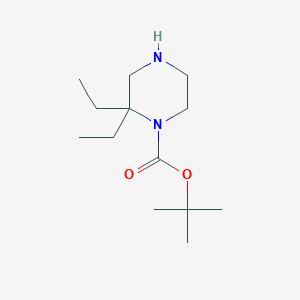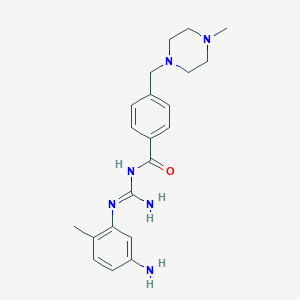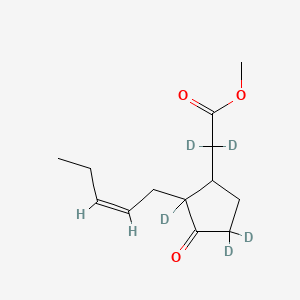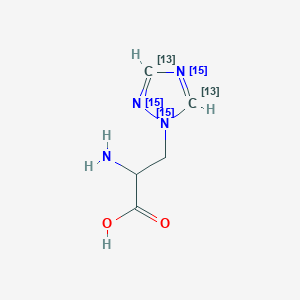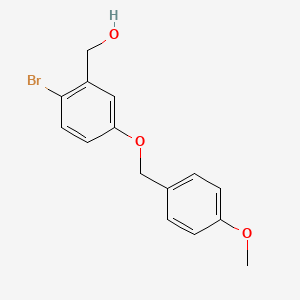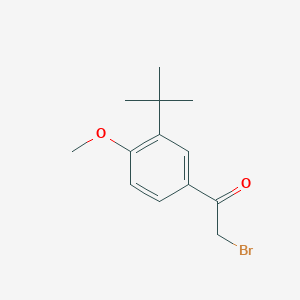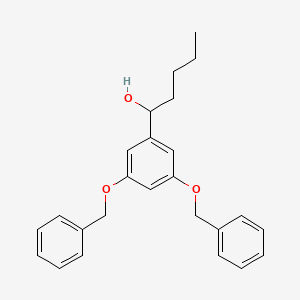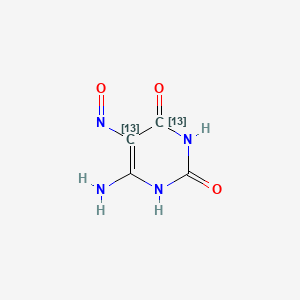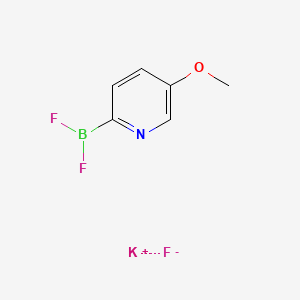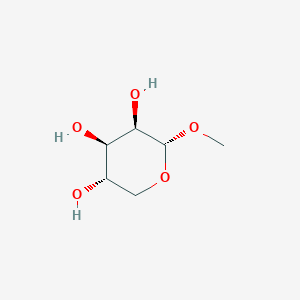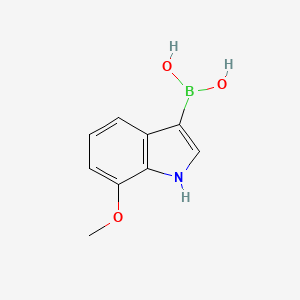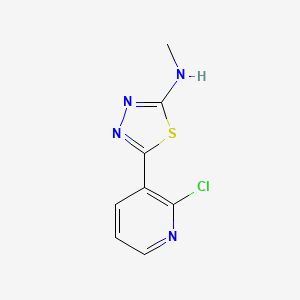
5-(2-chloropyridin-3-yl)-N-methyl-1,3,4-thiadiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-chloropyridin-3-yl)-N-methyl-1,3,4-thiadiazol-2-amine is a heterocyclic compound that contains a thiadiazole ring fused with a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-chloropyridin-3-yl)-N-methyl-1,3,4-thiadiazol-2-amine typically involves the condensation of 2-chloropyridine-3-carboxylic acid chloride with appropriate thiadiazole precursors. One common method involves the use of 1,3-bis(silyloxy)-1,3-butadienes, which react with 2-chloropyridine-3-carboxylic acid chloride under controlled conditions to form the desired product . The reaction is usually carried out at low temperatures to avoid the formation of complex mixtures .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-(2-chloropyridin-3-yl)-N-methyl-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.
Applications De Recherche Scientifique
5-(2-chloropyridin-3-yl)-N-methyl-1,3,4-thiadiazol-2-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antiviral, and anticancer agent.
Agrochemicals: It is studied for its use as a pesticide or herbicide due to its biological activity against various pests and weeds.
Material Science: The compound is explored for its potential use in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mécanisme D'action
The mechanism of action of 5-(2-chloropyridin-3-yl)-N-methyl-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit key enzymes involved in microbial or cancer cell metabolism, thereby exerting its antimicrobial or anticancer activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(2-chloropyridin-3-yl)pentanoates: These compounds share a similar pyridine moiety but differ in their overall structure and functional groups.
Pyrazolo[3,4-b]pyridines: These compounds have a similar heterocyclic structure but differ in their ring systems and substituents.
Uniqueness
5-(2-chloropyridin-3-yl)-N-methyl-1,3,4-thiadiazol-2-amine is unique due to its specific combination of a thiadiazole ring with a chlorinated pyridine moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C8H7ClN4S |
|---|---|
Poids moléculaire |
226.69 g/mol |
Nom IUPAC |
5-(2-chloropyridin-3-yl)-N-methyl-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C8H7ClN4S/c1-10-8-13-12-7(14-8)5-3-2-4-11-6(5)9/h2-4H,1H3,(H,10,13) |
Clé InChI |
WZKMXVSDIWMITB-UHFFFAOYSA-N |
SMILES canonique |
CNC1=NN=C(S1)C2=C(N=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


